REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]([OH:8])=O.[CH2:9]([NH:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12].[PH2]([O-])=O.[Na+].[OH-].[K+].C([N-]CCCC)CCC>>[CH2:9]([N:13]([CH2:14][CH2:15][CH2:16][CH3:17])[C:6]([CH:2]1[CH2:3][CH2:4][CH2:5][O:1]1)=[O:8])[CH2:10][CH2:11][CH3:12] |f:2.3,4.5|
|
Name
|
|
Quantity
|
232 g
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)C(=O)O
|
Name
|
|
Quantity
|
387 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
dibutyl amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[N-]CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
separating
|
Type
|
CUSTOM
|
Details
|
the reaction water
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
DISTILLATION
|
Details
|
was distilled at 60-100° C. under vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)N(C(=O)C1OCCC1)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |